3-Bromo-1-nitronaphthalene

Catalog No.
S669268
CAS No.
102153-47-9
M.F
C10H6BrNO2
M. Wt
252.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1-nitronaphthalene

CAS Number

102153-47-9

Product Name

3-Bromo-1-nitronaphthalene

IUPAC Name

3-bromo-1-nitronaphthalene

Molecular Formula

C10H6BrNO2

Molecular Weight

252.06 g/mol

InChI

InChI=1S/C10H6BrNO2/c11-8-5-7-3-1-2-4-9(7)10(6-8)12(13)14/h1-6H

InChI Key

SYUKHFBRPMIOTK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])Br

Synonyms

3-bromo-1-nitronaphthalene

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])Br

Synthesis:

3-Bromo-1-nitronaphthalene can be synthesized through various methods, with nitration of 3-bromonaphthalene being a common approach. This process typically involves reacting 3-bromonaphthalene with a nitrating agent, such as nitric acid or a mixture of nitric and sulfuric acids, under controlled conditions. [, ]

Applications in Organic Chemistry:

3-Bromo-1-nitronaphthalene serves as a versatile building block in organic synthesis due to the presence of both a reactive nitro group and a halogen atom (bromine). The nitro group can be readily reduced to an amine, which can then be further functionalized to generate various derivatives. Additionally, the bromo group can participate in various substitution reactions, allowing for the introduction of diverse functional groups. These properties make 3-Bromo-1-nitronaphthalene a valuable precursor for the synthesis of pharmaceuticals, dyes, and other complex organic molecules. [, ]

Potential Applications in Material Science:

Recent research suggests that 3-Bromo-1-nitronaphthalene exhibits potential applications in material science. Studies have shown that it can be used to prepare organic semiconductors with desirable electrical properties. Additionally, its ability to self-assemble into well-defined structures makes it a potential candidate for the development of functional materials with specific optical or electronic properties. [, ]

3-Bromo-1-nitronaphthalene is an organic compound characterized by a naphthalene ring substituted with both a bromine atom and a nitro group. Its chemical formula is C10H6BrNO2C_{10}H_{6}BrNO_{2} and it has a molecular weight of approximately 244.06 g/mol. This compound appears as a yellow crystalline solid and is notable for its utility in various scientific fields, including chemistry, biology, and industry. The presence of both the bromine and nitro groups contributes to its unique reactivity and functionality, making it valuable for synthesizing complex organic molecules and pharmaceuticals .

  • Reduction: The nitro group can be converted to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst. This reaction yields 3-bromo-1-aminonaphthalene.
  • Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used. Common reagents include sodium cyanide and organolithium compounds .

Common Reagents and Conditions

  • For Reduction: Hydrogen gas, sodium borohydride, or catalytic hydrogenation are typical reducing agents.
  • For Substitution: Nucleophiles such as sodium cyanide or organolithium compounds facilitate substitution reactions.

Major Products Formed

  • From reduction: 3-bromo-1-aminonaphthalene.
  • From substitution: Various derivatives depending on the substituent introduced.

Research indicates that 3-bromo-1-nitronaphthalene exhibits biological activity that may influence various biochemical pathways. It interacts with cellular enzymes and proteins, which can impact metabolic processes. The compound's structure allows it to permeate biological membranes, suggesting potential pharmacokinetic properties such as high gastrointestinal absorption and the ability to cross the blood-brain barrier .

Mechanism of Action

The compound's biological activity may involve:

  • Interaction with enzymes related to nitro and bromo group metabolism.
  • Potential degradation pathways similar to those observed for 1-nitronaphthalene, where related compounds are metabolized into dihydroxynaphthalene derivatives .

The synthesis of 3-bromo-1-nitronaphthalene typically involves the bromination of 1-nitronaphthalene. This reaction is conducted under controlled conditions to optimize yield and purity:

  • Bromination: 1-nitronaphthalene is treated with bromine in the presence of a catalyst.
  • Reaction Conditions: Controlled temperature and appropriate solvents are used to facilitate the reaction effectively.

In industrial settings, large-scale bromination processes are employed to maximize efficiency while minimizing environmental impact .

3-Bromo-1-nitronaphthalene finds applications across various fields:

  • Chemical Synthesis: It serves as an intermediate in producing complex organic molecules and pharmaceuticals.
  • Biological Research: The compound aids in studying biological pathways involving nitro and bromo groups.
  • Industrial Use: It is utilized in manufacturing dyes, pigments, and other industrial chemicals .

Studies on 3-bromo-1-nitronaphthalene focus on its interactions with cellular components, particularly regarding its metabolic pathways. Research indicates that similar nitro compounds can bind to macromolecules within cells, influencing their function and potentially leading to toxic effects under certain conditions. The compound's interaction profile suggests it may have implications for drug development and environmental studies due to its reactive nature .

Several compounds share structural similarities with 3-bromo-1-nitronaphthalene, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Aspects
1-BromonaphthaleneBromine substitution onlyLacks the nitro group; simpler reactivity
1-NitronaphthaleneNitro substitution onlyLacks the bromine atom; different reactivity
2-Bromo-1-nitronaphthaleneIsomeric form with bromine and nitro groupsFunctional groups in different positions

Uniqueness of 3-Bromo-1-Nitronaphthalene

The unique combination of both bromine and nitro groups on the naphthalene ring allows for diverse chemical reactivity not present in its analogs. This makes 3-bromo-1-nitronaphthalene particularly valuable in synthetic chemistry and biological research applications .

XLogP3

3.7

Wikipedia

3-bromo-1-nitronaphthalene

Dates

Last modified: 08-15-2023

Explore Compound Types